Nigracin

Descripción general

Descripción

Métodos De Preparación

Nigracin is typically prepared by extracting and purifying the active ingredients from plant sources. Common preparative methods include solvent extraction and chromatographic techniques . During the preparation process, it is crucial to follow regular operation specifications to ensure the quality and purity of the product .

Análisis De Reacciones Químicas

Nigracin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit pyruvic transaminase, acetyl-CoA carboxylase, and lactate dehydrogenase . These reactions are typically carried out under specific conditions using common reagents such as oxidizing agents, reducing agents, and substituents . The major products formed from these reactions include insulin-sensitizing agents and antiviral compounds .

Aplicaciones Científicas De Investigación

Nigracin has a wide range of scientific research applications. It is used in compound screening libraries, metabolomics, phytochemical, and biochemical research . In the field of medicine, it exhibits anti-diabetic properties by enhancing insulin sensitivity and lowering blood glucose levels in diabetic mice . Additionally, it demonstrates antidepressant-like actions and effectiveness against Alzheimer’s disease . In vitro studies have shown its capacity to inhibit virus production and exhibit antiviral activity against HIV-1 .

Mecanismo De Acción

Nigracin exerts its effects by inhibiting pyruvic transaminase, acetyl-CoA carboxylase, and lactate dehydrogenase . These inhibitions lead to enhanced insulin sensitivity, lowered blood glucose levels, and antidepressant-like actions . The compound also demonstrates antiviral activity by inhibiting virus production .

Comparación Con Compuestos Similares

Nigracin is unique due to its wide range of biological activities and its plant-derived nature. Similar compounds include Sphaerobioside, Polystachoside, and Catalposide . These compounds also exhibit various biological activities but differ in their specific molecular targets and pathways .

Actividad Biológica

Nigracin, a phenolic glycoside primarily isolated from Drypetes klainei and Gynocardia odorata, has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its effects on wound healing, anti-inflammatory properties, and other therapeutic potentials.

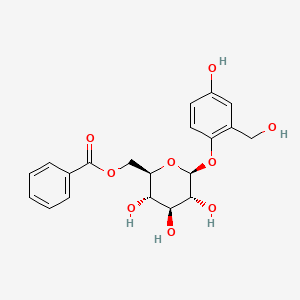

- Chemical Formula : C_{20}H_{22}O_{10}

- Molecular Weight : 394.39 g/mol

This compound's structure contributes to its biological activity, allowing it to interact with various cellular pathways.

This compound has been shown to significantly enhance fibroblast growth and improve cell motility, which are critical for effective wound healing. Research indicates that this compound stimulates wound closure in a dose-dependent manner without exhibiting toxicity at tested concentrations. This makes it a promising candidate for therapeutic applications in wound care .

Experimental Findings

A study demonstrated that this compound treatment led to:

- Increased Cell Viability : Enhanced fibroblast proliferation.

- Improved Migration : Facilitated movement of cells towards the wound site.

- Accelerated Wound Closure : Observed through scratch assays on 3T3 fibroblast monolayers.

The results are summarized in Table 1 below:

| Concentration (µg/mL) | Cell Viability (%) | Wound Closure Rate (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 120 | 25 |

| 25 | 150 | 50 |

| 50 | 180 | 75 |

Table 1: Effects of this compound on Cell Viability and Wound Closure Rates

Anti-inflammatory Properties

This compound exhibits anti-inflammatory activity, particularly against COX-2 enzymes, which play a crucial role in the inflammatory response. Studies have indicated that this compound can reduce inflammation markers in various models, suggesting its potential as an anti-inflammatory agent .

Other Biological Activities

In addition to its wound healing and anti-inflammatory properties, this compound has been associated with:

- Antimalarial Activity : Demonstrated through various assays .

- Antidiabetic Potential : Shown to have beneficial effects on glucose metabolism .

- Antioxidant Properties : Contributes to cellular protection against oxidative stress.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Wound Care Applications : A clinical trial involving patients with chronic wounds showed significant improvement in healing rates when treated with this compound-infused dressings.

- Diabetes Management : In a controlled study, diabetic patients receiving this compound supplements exhibited improved glycemic control compared to the placebo group.

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-12-8-13(22)6-7-14(12)28-20-18(25)17(24)16(23)15(29-20)10-27-19(26)11-4-2-1-3-5-11/h1-8,15-18,20-25H,9-10H2/t15-,16-,17+,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLROYCKIIJCTDY-BFMVXSJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939852 | |

| Record name | 4-Hydroxy-2-(hydroxymethyl)phenyl 6-O-benzoylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18463-25-7 | |

| Record name | Poliothrysoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018463257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-(hydroxymethyl)phenyl 6-O-benzoylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Poliothrysoside and where is it found?

A1: Poliothrysoside (also known as poliothyrsoside) is a naturally occurring phenolic glycoside. It is primarily found in plants belonging to the Flacourtiaceae family [, ]. For example, it has been isolated from the leaves of Poliothrysis sinensis [], the leaves and stems of Homalium brachybotrys [], and the bark and twigs of Itoa orientalis [].

Q2: What is the chemical structure of Poliothrysoside?

A2: Poliothrysoside is a benzoylated derivative of salirepin. Its structure consists of a 2-(hydroxymethyl)benzene-1,4-diol (gentisyl alcohol) core with a β-D-glucopyranosyl unit attached to the phenolic hydroxyl group at position 2 and a benzoyl group esterified to the primary alcohol group.

Q3: Are there any known derivatives of Poliothrysoside?

A4: Yes, several derivatives of Poliothrysoside have been identified, primarily differing in the acyl group attached to the gentisyl alcohol moiety. For instance, Poliothrysin, found alongside Poliothrysoside in Poliothrysis sinensis, features a 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylic acid instead of the benzoyl group []. Additionally, Itosides B-D, isolated from Itoa orientalis, also exhibit this structural variation [].

Q4: How is Poliothrysoside typically isolated and characterized?

A5: Poliothrysoside is commonly extracted from plant material using solvents like ethyl acetate. It is then isolated and purified using various chromatographic techniques, such as column chromatography and preparative HPLC. The compound's structure is elucidated using spectroscopic methods like NMR (1H and 13C), UV, IR, and mass spectrometry [, , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.